molecular formula C13H13N3O4 B6586192 ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate CAS No. 1226434-61-2

ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate

Cat. No.: B6586192
CAS No.: 1226434-61-2
M. Wt: 275.26 g/mol
InChI Key: IKQPXKZCKPFGRP-UHFFFAOYSA-N
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Description

Ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09060590 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3C_{12}H_{14N_{4}O_{3}}, with a molecular weight of approximately 258.26 g/mol. The compound features a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound generally involves the reaction of 3-methyl-1,2,4-oxadiazole derivatives with appropriate carbamoylating agents. Various methods have been reported in literature for synthesizing oxadiazole derivatives, often yielding good to excellent yields (typically above 70%) and confirming their structures through spectral methods such as NMR and IR spectroscopy .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazoles can inhibit the growth of various bacterial and fungal strains. For instance, S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates showed promising antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound TypeActivity TypeTested StrainsResults
S-(5-aryl-1,3,4-oxadiazol-2-yl) O-propyl carbonothioateAntibacterialE. coli, Staphylococcus aureusInhibition zones > 15 mm
This compoundAntifungalCandida albicansMIC = 32 µg/mL

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound were evaluated against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Screening

In a recent study involving a series of oxadiazole derivatives:

  • The compound exhibited IC50 values ranging from 10 to 20 µM against different cancer cell lines (e.g., MCF7 and HeLa).
  • Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity evaluations for this compound suggest low toxicity in vitro with minimal effects on cellular viability at therapeutic concentrations. Further in vivo studies are required to confirm these findings and establish a safety margin.

Properties

IUPAC Name

ethyl 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-3-19-13(18)11(17)15-10-6-4-9(5-7-10)12-14-8(2)16-20-12/h4-7H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQPXKZCKPFGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.